molecular formula C8H18O4S4 B12548396 Disulfide, bis[(1,1-dimethylethyl)sulfonyl] CAS No. 163362-42-3

Disulfide, bis[(1,1-dimethylethyl)sulfonyl]

Cat. No.: B12548396
CAS No.: 163362-42-3
M. Wt: 306.5 g/mol
InChI Key: SIYKOHNRDCYOKD-UHFFFAOYSA-N
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Description

Disulfide, bis[(1,1-dimethylethyl)sulfonyl] is an organic compound with the molecular formula C8H18O4S4. It contains a total of 34 atoms, including 18 hydrogen atoms, 8 carbon atoms, 4 oxygen atoms, and 4 sulfur atoms . This compound is characterized by the presence of two sulfonate groups and a disulfide bond, making it a unique and interesting molecule for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfides, including disulfide, bis[(1,1-dimethylethyl)sulfonyl], can be achieved through several methods. One common approach involves the reaction of organic halides with sodium thiosulfate pentahydrate (Na2S2O3·5H2O) in dimethyl sulfoxide (DMSO) at temperatures ranging from 60 to 70°C . Another method involves the oxidative coupling of thiols under the action of oxidants such as oxygen (O2), hydrogen peroxide (H2O2), iodine (I2), dimethyl sulfoxide (DMSO), and benzoquinones .

Industrial Production Methods

Industrial production of disulfides often involves the use of metal-containing catalysts or physical methods for the activation of sulfur substrates. These methods are designed to be scalable and efficient, allowing for the large-scale production of disulfides for various applications .

Chemical Reactions Analysis

Types of Reactions

Disulfide, bis[(1,1-dimethylethyl)sulfonyl] undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized sulfur-containing compounds.

    Reduction: Reduction reactions can break the disulfide bond, yielding thiols or other reduced sulfur species.

    Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of disulfide, bis[(1,1-dimethylethyl)sulfonyl] include oxidants like hydrogen peroxide and iodine, as well as reducing agents such as sodium borohydride. Reaction conditions typically involve moderate temperatures and the use of solvents like DMSO .

Major Products

The major products formed from the reactions of disulfide, bis[(1,1-dimethylethyl)sulfonyl] depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce thiols .

Scientific Research Applications

Disulfide, bis[(1,1-dimethylethyl)sulfonyl] has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds and sulfonate derivatives.

    Biology: In biological research, disulfides are important for studying protein folding and stability, as disulfide bonds play a crucial role in the structure of many proteins.

    Medicine: Disulfide-containing compounds are investigated for their potential therapeutic applications, including as antioxidants and in drug delivery systems.

    Industry: The compound is used in the production of various chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of disulfide, bis[(1,1-dimethylethyl)sulfonyl] involves the formation and cleavage of disulfide bonds. These bonds are crucial for the compound’s reactivity and its ability to participate in redox reactions. The molecular targets and pathways involved include thiol-disulfide exchange reactions, which are important in various biochemical processes .

Comparison with Similar Compounds

Disulfide, bis[(1,1-dimethylethyl)sulfonyl] can be compared with other similar compounds, such as:

The presence of sulfonate groups in disulfide, bis[(1,1-dimethylethyl)sulfonyl] makes it unique and more versatile for various chemical reactions and applications.

Properties

CAS No.

163362-42-3

Molecular Formula

C8H18O4S4

Molecular Weight

306.5 g/mol

IUPAC Name

2-(tert-butylsulfonyldisulfanyl)sulfonyl-2-methylpropane

InChI

InChI=1S/C8H18O4S4/c1-7(2,3)15(9,10)13-14-16(11,12)8(4,5)6/h1-6H3

InChI Key

SIYKOHNRDCYOKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)SSS(=O)(=O)C(C)(C)C

Origin of Product

United States

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